molecular formula C36H24F14IrN4P B13900633 [5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate

[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate

Cat. No.: B13900633
M. Wt: 1001.8 g/mol
InChI Key: MLMJLCKFNUCDSY-UHFFFAOYSA-N
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Description

[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound. It features iridium at its core, coordinated with fluorinated phenyl and pyridinyl ligands, and is stabilized by hexafluorophosphate anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate typically involves the coordination of iridium with the appropriate ligands under controlled conditions. The process may include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific ligands and catalysts to facilitate the exchange .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique electronic properties make it suitable for facilitating difficult transformations .

Biology and Medicine

While direct biological applications may be limited, derivatives of this compound could be explored for their potential in imaging and therapeutic applications due to their luminescent properties .

Industry

In industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which [5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate exerts its effects involves the interaction of its iridium center with substrates. The iridium can facilitate electron transfer processes, activate C-H bonds, and stabilize transition states, making it an effective catalyst. The fluorinated ligands also play a role in modulating the electronic environment around the iridium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5,5’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is unique due to its highly fluorinated ligands, which enhance its stability and electronic properties. This makes it particularly suitable for applications requiring robust and efficient catalysts or materials with specific electronic characteristics .

Properties

Molecular Formula

C36H24F14IrN4P

Molecular Weight

1001.8 g/mol

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/C12H6F6N2.2C12H9FN.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-8H,1H3;;/q;3*-1;+3

InChI Key

MLMJLCKFNUCDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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